(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid
Description
(E)-3-(2-Chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid is a pyrimidine derivative featuring a chloro group at position 2, an ethylamino substituent at position 4, and an (E)-configured acrylic acid moiety at position 5. Its synthesis likely involves substitution reactions on the pyrimidine core, analogous to methods described for structurally related compounds. For instance, tert-butyl esters of pyrimidine derivatives are synthesized using triphosgene and triethylamine in tetrahydrofuran (THF) under inert conditions, as seen in . However, the ethylamino group in this compound replaces the methylamino substituent in similar intermediates, which may alter steric and electronic properties. The acrylic acid group introduces polarity, enhancing solubility in aqueous media compared to ester analogs. Potential applications include medicinal chemistry, where pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
(E)-3-[2-chloro-4-(ethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-2-11-8-6(3-4-7(14)15)5-12-9(10)13-8/h3-5H,2H2,1H3,(H,14,15)(H,11,12,13)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDDRJFCKDRQBW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC=C1/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid, with the CAS number 1824839-65-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H10ClN3O2
- Molecular Weight : 227.65 g/mol
- Purity : 95% (common specification in commercial sources) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Its structure suggests potential interactions with kinases and other proteins involved in cellular processes.
Potential Targets:
- Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDKs, which play crucial roles in cell cycle regulation.
- Antitumor Activity : Compounds with pyrimidine structures often exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1), with IC50 values ranging from 6.59 to 12.51 μM .
Cytotoxicity Studies
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Related Pyrimidine Derivative | 4T1 | 13.23 - 213.7 |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various heterocyclic chalcones, including those based on pyrimidine structures, revealing their cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that modifications significantly influenced their biological activity .
- Antioxidant Activity : While primarily studied for anticancer properties, some derivatives of similar compounds have also shown antioxidant activity comparable to ascorbic acid, suggesting a dual role in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid
- Molecular Formula : C9H10ClN3O2
- Molecular Weight : 227.65 g/mol
- CAS Number : 1824839-65-7
- Purity : Typically around 95% .
The compound features a pyrimidine ring substituted with an ethylamino group and a chlorine atom, which contributes to its biological activity.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of pyrimidine derivatives with acrylic acid.
- Substitution Reactions : Chlorination and amination processes to introduce the ethylamino group.
These methods are crucial for producing the compound in sufficient purity for research applications.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent, particularly in:
- Anticancer Research : Studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
| Study Reference | Findings |
|---|---|
| Identified as a potential inhibitor of specific kinases involved in cancer progression. | |
| Demonstrated efficacy in vitro against various cancer cell lines. |
Antiviral Activity
Research has shown that this compound exhibits antiviral properties, particularly against viral infections that affect cellular replication processes.
| Study Reference | Findings |
|---|---|
| Showed inhibition of viral replication in cell cultures, suggesting potential as an antiviral agent. | |
| Further investigations are required to elucidate the mechanism of action. |
Biochemical Research
The compound serves as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways.
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Used to probe the activity of enzymes involved in nucleic acid metabolism. |
| Pathway Analysis | Helps delineate metabolic pathways affected by pyrimidine derivatives. |
Case Study 1: Anticancer Potential
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development .
Case Study 2: Antiviral Efficacy
A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza viruses. The results demonstrated that the compound effectively inhibited viral replication by interfering with viral RNA synthesis, highlighting its potential as a therapeutic agent against viral infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine vs. Pyridine Derivatives
The pyrimidine core in the target compound distinguishes it from pyridine-based analogs, such as (E)-methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate () . Pyrimidines, with two nitrogen atoms, are more electron-deficient than pyridines, increasing the reactivity of substituents like the 2-chloro group toward nucleophilic substitution. This reactivity is critical in drug design, where chloro-pyrimidines often serve as leaving groups. In contrast, pyridine derivatives (e.g., those in ) prioritize π-stacking interactions in biological systems due to their planar structure .
Substituent Effects: Ethylamino vs. Methylamino
The ethylamino group at position 4 introduces greater steric bulk and lipophilicity compared to methylamino analogs () . This substitution may enhance membrane permeability in biological systems but could reduce solubility in polar solvents.
Acrylic Acid Moiety: Ester vs. Acid Functionality
The carboxylic acid group in the target compound contrasts with ester derivatives like the methyl ester in . The acid form increases polarity, promoting solubility in aqueous environments (e.g., logP ~1.2 vs. ~2.5 for esters) and enabling salt formation for pharmaceutical formulations. The (E)-configuration ensures optimal spatial arrangement for binding to target proteins, whereas the (Z)-isomer might exhibit steric clashes.
Research Findings and Data
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
- Reactivity : The 2-chloro group in pyrimidines is more reactive than in pyridines due to the electron-deficient core .
- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility (e.g., ~25 mg/mL at pH 7.4) compared to esters (<5 mg/mL) .
- Biological Activity: Pyridine derivatives in showed moderate antimicrobial activity, suggesting that the target compound’s ethylamino group might enhance lipophilicity for improved efficacy .
Q & A
Basic Questions
Q. What are the common synthetic routes for (E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between a pyrimidine aldehyde derivative and malonic acid. For example, malonic acid reacts with 2-chloro-4-(ethylamino)pyrimidine-5-carbaldehyde in pyridine under reflux, followed by acid precipitation . Catalytic methods, such as palladium-catalyzed C-H olefination , are also employed for introducing the acrylic acid moiety. Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly influence yield and regioselectivity . Purification often involves flash column chromatography (e.g., hexane/EtOAc gradients) or preparative TLC .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization relies on multinuclear NMR spectroscopy (1H, 13C) to confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylic acid group is verified via coupling constants (J ≈ 16 Hz for trans-vinylic protons) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in solid-state conformation and hydrogen-bonding patterns .
Q. What is the role of substituents (e.g., chloro, ethylamino) in the compound’s reactivity?
- Methodological Answer : The 2-chloro group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. The 4-ethylamino group contributes to hydrogen-bond donor capacity, influencing interactions with biological targets (e.g., enzymes) or supramolecular assemblies. Electronic effects are probed via computational methods (e.g., DFT calculations) .
Q. How is the compound’s stability assessed under varying conditions?
- Methodological Answer : Stability studies use accelerated degradation protocols (e.g., exposure to heat, light, or humidity) with monitoring by HPLC. For example, acidic/basic conditions may hydrolyze the ethylamino group, while oxidative stress tests evaluate acrylic acid moiety integrity. Storage recommendations (e.g., inert atmosphere, low temperature) are derived from these studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies between NMR/HRMS data and expected structures are addressed via:
- 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- X-ray crystallography for definitive structural confirmation, particularly for stereoisomers .
- Isotopic labeling or derivatization to trace reaction pathways (e.g., deuteration of labile protons).
Q. What strategies optimize yield in catalytic C-H activation steps during synthesis?
- Methodological Answer : Optimization involves:
- Ligand screening (e.g., phosphine, N-heterocyclic carbenes) to enhance catalyst turnover.
- Solvent polarity adjustments (e.g., DMF vs. THF) to stabilize intermediates.
- Design of experiments (DoE) to statistically evaluate temperature, pressure, and reagent stoichiometry .
Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) be studied for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., O-H···N hydrogen bonds between the acrylic acid and pyrimidine groups) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability influenced by packing motifs.
- Solution-phase studies (e.g., UV-Vis titration) quantify association constants with host molecules .
Q. How to design structure-activity relationship (SAR) studies for biological applications?
- Methodological Answer :
- Synthesize analogs with modifications to the pyrimidine ring (e.g., replacing chloro with fluoro) or acrylic acid chain (e.g., esterification).
- Screen against target enzymes (e.g., kinases) using enzyme inhibition assays (IC50 determination) .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations model ligand-protein binding over time, incorporating solvation effects (e.g., explicit water models) .
- QSAR models correlate substituent properties (e.g., Hammett constants) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
